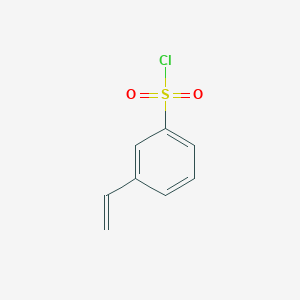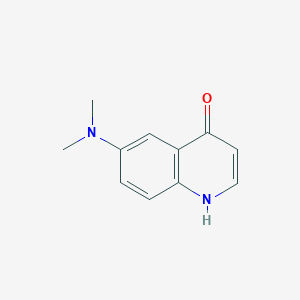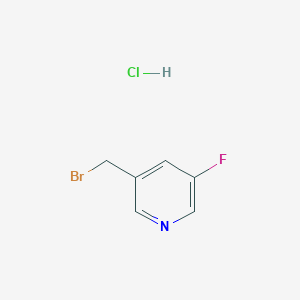
Benzenesulfonylchloride,3-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonylchloride,3-ethenyl-: is an organosulfur compound with the molecular formula C8H7ClO2S. It is a derivative of benzenesulfonyl chloride, where a vinyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water. It is primarily used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: Benzenesulfonylchloride,3-ethenyl- can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Reaction with Chlorosulfonic Acid:
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid with phosphorus oxychloride, which is commonly used in industrial settings due to its efficiency and cost-effectiveness.
Chlorosulfonic Acid Method:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzenesulfonylchloride,3-ethenyl- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters.
Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation and halogenation.
Common Reagents and Conditions:
Amines and Alcohols: Used in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.
Borane and Halogens: Used in addition reactions involving the vinyl group.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Vinyl Addition Products: Formed from addition reactions involving the vinyl group.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes for the formation of C-C and C-X bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry:
Mécanisme D'action
Mechanism:
Electrophilic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Attack: The nucleophile attacks the positively charged intermediate, leading to the formation of the final product.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: A closely related compound without the vinyl group, commonly used in similar applications.
Toluenesulfonyl Chloride: Another related compound with a methyl group instead of a vinyl group, often preferred due to its solid state at room temperature.
Uniqueness:
Propriétés
Formule moléculaire |
C8H7ClO2S |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
3-ethenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2 |
Clé InChI |
DPHMYZQKUZTFKW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)









![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

